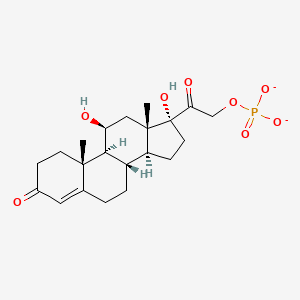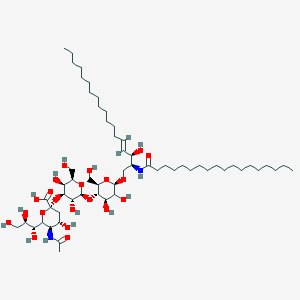
Ganglioside GM3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ganglioside GM3 (D18:1/18:0), also known as ganglioside GM3 or GLAC1, belongs to the class of organic compounds known as gangliosides. These are lipid molecules composed of a glycosphingolipid (ceramide and saccharide) with one or more sialic acids linked on the sugar chain. They are usually oligoglycosylceramides derived from lactosylceramide and containing a sialic acid residue such as N-acetylneuraminic acid. Ganglioside GM3 (D18:1/18:0) is considered to be a practically insoluble (in water) and relatively neutral molecule. Ganglioside GM3 (D18:1/18:0) has been found throughout most human tissues. Within the cell, ganglioside GM3 (D18:1/18:0) is primarily located in the membrane (predicted from logP), myelin sheath and endosome.
A ganglioside present in abnormally large amounts in the brain and liver due to a deficient biosynthetic enzyme, G(M3):UDP-N-acetylgalactosaminyltransferase. Deficiency of this enzyme prevents the formation of G(M2) ganglioside from G(M3) ganglioside and is the cause of an anabolic sphingolipidosis.
Aplicaciones Científicas De Investigación
GM3 and Insulin Sensitivity
Ganglioside GM3 has been identified as a negative regulator of insulin signaling. Mice lacking GM3 synthase showed enhanced insulin receptor phosphorylation, heightened sensitivity to insulin, and were protected from high-fat diet-induced insulin resistance. This suggests GM3's potential as a therapeutic target for type 2 diabetes (Yamashita et al., 2003).
GM3 in Tumor Angiogenesis
GM3 has shown to suppress the proangiogenic effects of vascular endothelial growth factor (VEGF) and ganglioside GD1a. It inhibited the proliferation and migration of human umbilical vein endothelial cells (HUVECs), suggesting antiangiogenic action and potential for reducing tumor angiogenesis (Mukherjee et al., 2008).
GM3's Role in Obesity-Associated Insulin Resistance
Aberrant production of GM3 ganglioside is linked to pathophysiological changes associated with obesity, which can lead to metabolic disorders like insulin resistance and type 2 diabetes mellitus. Targeting GM3 biosynthesis could be a strategy to counteract obesity-related metabolic disorders (Lipina & Hundal, 2015).
GM3 and Cancer Development
GM3 is strongly related to human tumors, including lung and brain cancers. It has effects on cancer development and progression, and its overexpression in several cancers suggests its potential as a target for cancer treatment (Zheng et al., 2019).
GM3 Synthesis and Breast Cancer Metastasis
Silencing of GM3 synthase in murine breast cancer cells significantly inhibited cell migration, invasion, and anchorage-independent growth in vitro, as well as lung metastasis in vivo. This indicates GM3 synthase as a valuable therapeutic target in breast cancer (Gu et al., 2008).
GM3 in Glioma Treatment
Exogenous GM3 has shown potential as a therapeutic agent in patients with glioma, inhibiting proliferation and invasion of glioma cells and inducing apoptosis (Fujimoto et al., 2004).
Propiedades
Nombre del producto |
Ganglioside GM3 |
|---|---|
Fórmula molecular |
C59H108N2O21 |
Peso molecular |
1181.5 g/mol |
Nombre IUPAC |
(2S,4S,5R)-5-acetamido-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(E,2S,3R)-3-hydroxy-2-(octadecanoylamino)octadec-4-enoxy]oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |
InChI |
InChI=1S/C59H108N2O21/c1-4-6-8-10-12-14-16-18-19-21-23-25-27-29-31-33-46(69)61-40(41(66)32-30-28-26-24-22-20-17-15-13-11-9-7-5-2)38-77-56-51(73)50(72)53(45(37-64)79-56)80-57-52(74)55(49(71)44(36-63)78-57)82-59(58(75)76)34-42(67)47(60-39(3)65)54(81-59)48(70)43(68)35-62/h30,32,40-45,47-57,62-64,66-68,70-74H,4-29,31,33-38H2,1-3H3,(H,60,65)(H,61,69)(H,75,76)/b32-30+/t40-,41+,42-,43+,44+,45+,47+,48+,49-,50+,51?,52+,53+,54?,55-,56+,57-,59-/m0/s1 |
Clave InChI |
UIKPUUZBQYTDRX-TZRPUUGGSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@H]1C([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O[C@@]3(C[C@@H]([C@H](C(O3)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)OC3(CC(C(C(O3)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)C(C=CCCCCCCCCCCCCC)O |
Descripción física |
Solid |
Solubilidad |
Insoluble |
Sinónimos |
G(M3) Ganglioside Ganglioside GM3 GM3, Ganglioside Hematoside II3NeuAcLacCer Lactosylceramide, Sialyl Sialyl Lactosylceramide Sialyllactosylceramide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



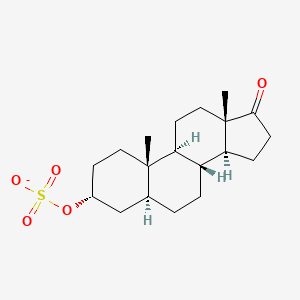

![(8S,9S,10R,13R,14R,17S)-17-acetyl-7,14-dihydroxy-10,13-dimethyl-2,6,7,8,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B1259738.png)
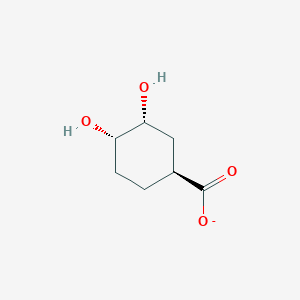
![methyl (1S,12S,14S,15E)-15-ethylidene-13-(hydroxymethyl)-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraene-13-carboxylate](/img/structure/B1259740.png)
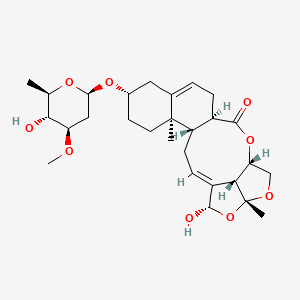

![(1R,3R,6R,8S,9R,10S,13S,16S,17R)-8-tert-butyl-6,9,17-trihydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadecane-5,15,18-trione](/img/structure/B1259745.png)

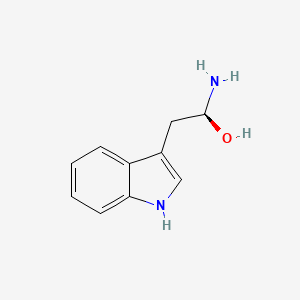
![(8S,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methyl-5-methylideneheptan-2-yl]-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-1,3,5,6-tetrol](/img/structure/B1259751.png)
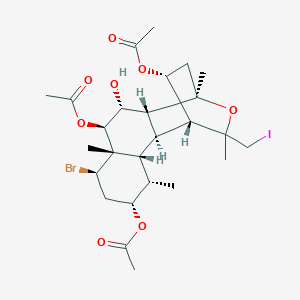
![(1S,4S,9S,10R,13R,14R)-14-hydroxy-5,5,9-trimethyl-14-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]tetracyclo[11.2.1.01,10.04,9]hexadecan-6-one](/img/structure/B1259758.png)
